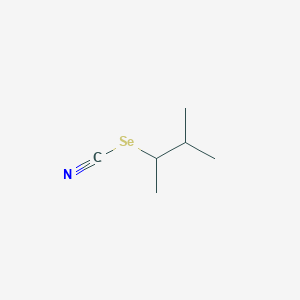![molecular formula C20H23N5O2 B14613309 Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate CAS No. 57343-58-5](/img/structure/B14613309.png)
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of amino groups and a butyl ester moiety further enhances its chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline ring can bind to active sites, while the amino groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate: Unique due to its specific substitution pattern and functional groups.
Quinazoline derivatives: Share the quinazoline core but differ in the nature and position of substituents.
Aminoquinazoline compounds: Contain amino groups but may lack the butyl ester moiety.
Properties
CAS No. |
57343-58-5 |
|---|---|
Molecular Formula |
C20H23N5O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
butyl 4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C20H23N5O2/c1-2-3-10-27-19(26)14-5-7-15(8-6-14)23-12-13-4-9-17-16(11-13)18(21)25-20(22)24-17/h4-9,11,23H,2-3,10,12H2,1H3,(H4,21,22,24,25) |
InChI Key |
WYRQGTNHBXZRAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)



![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)

![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
